Picrotoxin
Overview
Description
Picrotoxin is a natural plant-derived poison that acts as a selective GABA A receptor antagonist . It is functional in vivo and is used to study the role of GABA A receptors in the central nervous system as well in the periphery . This compound induces seizures in adult and immature animals and is used to study GABA A-dependent seizures and drugs that block this pathway .
Synthesis Analysis
The synthesis of this compound involves a concise, stereocontrolled process . The brevity of the route owes to regio- and stereoselective formation of the [4.3.0] bicyclic core by incorporation of a symmetrizing geminal dimethyl group at C5 . A remarkable stabilizing effect of a C5 methyl has been observed, which completely blocks C15 alcoholysis via destabilization of an intermediate twist-boat conformer .
Molecular Structure Analysis
This compound has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .
Chemical Reactions Analysis
This compound antagonizes the GABA A receptor channel directly . This is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane . Therefore, this compound prevents Cl - channel permeability and thus promotes an inhibitory influence on the target neuron .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .
Scientific Research Applications
Mechanism of Action on GABAC Receptors
Picrotoxin is a plant alkaloid used to study the inhibition of neuronal GABA and glycine receptors. Research on perch-ρ subunits and native GABAC receptors of perch bipolar cells reveals that this compound can inhibit GABAC receptor activity through both competitive and noncompetitive mechanisms. This compound's unique effects, such as accelerating the relaxation phase of GABA currents and inducing a large rebound of membrane current, support an allosteric mechanism of inhibition of ligand-gated chloride channels (Qian et al., 2005).
In Vivo Drug Screening Models
This compound serves as a valuable tool in developing genetic models for high-throughput drug screening. A Drosophila seizure model using this compound as a proconvulsant demonstrated its utility in identifying potential antiepileptic drugs, highlighting its role in facilitating the discovery of novel therapeutic compounds (Stilwell et al., 2006).
Circadian Clock Regulation
Research has uncovered that this compound, independent of known Cys-loop receptors, can significantly speed up the mammalian circadian clock by advancing the accumulation of PERIOD2 protein. This finding not only broadens our understanding of circadian rhythm regulation but also suggests this compound affects beyond traditional receptor interactions (Freeman et al., 2013).
Impact on Glycine Receptors
Investigations into this compound's effects on glycine receptors have revealed a novel residue within the second transmembrane domain that changes this compound inhibition from non-use-facilitated to use-facilitated. This finding enhances our understanding of how this compound interacts with ligand-gated ion channels, offering insights into the intricate mechanisms of receptor modulation (Dibas et al., 2002).
Exploring this compound's Structural Interactions
Research on the glycine receptor pore has provided valuable insights into the structural basis for picrotoxinin and picrotin binding. By investigating homomeric and heteromeric GlyRs' sensitivity to these compounds, scientists have delineated the orientation of picrotoxinin and picrotin binding, contributing to a deeper understanding of receptor-antagonist interactions (Yang et al., 2007).
Mechanism of Action
Target of Action
Picrotoxin, also known as Picrotin - Picrotoxinin, Sesquiterpene, or Lopac0_000916, primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane .
Mode of Action
This compound acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing Cl- channel permeability and thus promoting an inhibitory influence on the target neuron .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By blocking the GABA-activated chloride ionophore, this compound disrupts the normal inhibitory function of GABA in the central nervous system . This disruption can lead to increased neuronal excitability and, in severe cases, convulsions .
Pharmacokinetics
It is known that this compound is a toxin obtained from the seeds of the shrub anamirta cocculus . It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist .
Result of Action
The primary result of this compound’s action is its convulsant effects . By blocking the inhibitory effects of GABA, this compound can cause seizures and, in high enough doses, respiratory paralysis . It has been used as a CNS stimulant and an antidote in poisoning by CNS depressants, especially barbiturates .
Safety and Hazards
Future Directions
Picrotoxin has been used to investigate the pathways for anion and GABA transport in Aluminium Activated Malate Transporters (ALMTs) . Results suggest that this compound inhibits anion flux but not GABA flux and can be used to gain further insights into the mechanism of GABA regulation of plant proteins .
properties
IUPAC Name |
(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7-,8-,9-,13-,14-,15+;6-,7+,8-,9-,10-,13-,14-,15+/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKUPQSHOVKBCO-AHMKVGDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C.C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7.C15H16O6, C30H34O13 | |
Record name | COCCULUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045605 | |
Record name | Picrotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent. | |
Record name | COCCULUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 g in 350 ml water, 1 g in 5 ml boiling water (approx), 1 g in 13.5 ml 95% ethanol, 1 g in 3 ml boiling alcohol (approx), For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page. | |
Record name | PICROTOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In mammals it has been shown that picrotoxin blocks presynaptic inhibition and strychnine-resistant postsynaptic inhibition in the central nervous system. Picrotoxin selectively antagonizes the effects of the predominant inhibitory transmitter, gamma-aminobutyric (GABA), at all levels of the central nervous system. Current information indicates that GABA receptors are coupled to ionophores that permit the influx of chloride with resultant hyperpolarization of neuronal membranes. Picrotoxin antagonizes the effects of GABA, perhaps by interacting with sites closely associated with the ionophore. A similarly acting convulsant drug, bicuculline, interacts directly with the GABA receptor and is therefore a true antagonist. Both drugs produce convulsions by blocking the inhibitory pathways mediated by GABA. The relative importance of blockade of presynaptic or postsynaptic inhibition for their convulsant activity is unknown. | |
Record name | PICROTOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Shiny rhomboid leaflets, Colorless, shining, prismatic crystals or white or nearly white microcrystalline powder | |
CAS RN |
124-87-8 | |
Record name | COCCULUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Picrotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Picrotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Picrotoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICROTOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
397 °F (EPA, 1998), 203 °C | |
Record name | COCCULUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PICROTOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: How does picrotoxin exert its convulsant effects?
A1: this compound acts as a non-competitive antagonist of the GABAA receptor, a ligand-gated chloride channel responsible for mediating inhibitory neurotransmission in the central nervous system [, , , , , , , ]. By blocking this channel, this compound prevents the influx of chloride ions, leading to neuronal hyperexcitability and ultimately, convulsions.
Q2: Are there different mechanisms by which this compound can block the GABAA receptor?
A2: Research suggests that this compound can block GABAA receptors through at least two distinct mechanisms: a use-dependent mechanism and a use-independent mechanism []. The use-dependent mechanism involves this compound binding to the receptor after GABA has bound and induced a conformational change. This mechanism can be selectively blocked by the antagonist α-isopropyl-α-methyl-γ-butyrolactone (αIMGBL). The use-independent mechanism operates regardless of GABA binding and is not affected by αIMGBL.
Q3: Which residue in the GABAA receptor is crucial for this compound sensitivity?
A3: Studies have identified a ring of five threonine residues at a specific depth within the M2 domain of the GABAA receptor as essential for this compound sensitivity []. This finding further supports an allosteric mechanism of this compound inhibition, although the exact binding site of this compound remains to be fully elucidated.
Q4: Can the effects of this compound be modulated by other compounds?
A4: Yes, several compounds have been shown to modulate this compound’s effects. For example, diazepam, a benzodiazepine, can increase this compound binding to GABAA receptors, potentially enhancing its inhibitory effects []. Conversely, the GABAA agonist muscimol can reverse this compound-induced inhibition of GABAA receptors [, ].
Q5: How does this compound impact neuronal activity in the cerebellar interposed nuclei (IN) during classically conditioned eyeblinks?
A5: Research in rabbits has shown that this compound injections can disrupt the expression of conditioned eyeblinks []. This disruption is accompanied by changes in the activity of IN neurons, with initial injections causing mild tonic eyelid closure, increased tonic activity of IN cells, and reduced amplitude of neuronal responses. Subsequent injections abolish conditioned responses, further increase eyelid closure and tonic activity, and often eliminate neuronal responses altogether. These findings highlight the role of GABAA-mediated regulation in IN cell activity and eyeblink conditioning.
Q6: What is the chemical structure of this compound?
A6: this compound is a mixture of two equimolar compounds: picrotoxinin and picrotin. They are not chemically bonded but held together as a molecular complex.
Q7: What are the molecular formulas and weights of picrotoxinin and picrotin?
A7:* Picrotoxinin: C15H16O6, molecular weight 292.29 g/mol * Picrotin: C15H18O7, molecular weight 310.31 g/mol
Q8: What spectroscopic data is available for this compound and its components?
A8: Spectroscopic data, including 1D- and 2D-NMR ((1)H, (1)H-COSY, HMQC, HMBC, and NOESY) and mass spectrometry data are available for this compound and its individual components [, ]. These data provide insights into the structures and configurations of these molecules.
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